2-Bromoacetylcholine

Catalog No.
S1516305
CAS No.
17139-54-7
M.F
C7H15BrNO2+
M. Wt
225.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoacetylcholine

CAS Number

17139-54-7

Product Name

2-Bromoacetylcholine

IUPAC Name

2-(2-bromoacetyl)oxyethyl-trimethylazanium

Molecular Formula

C7H15BrNO2+

Molecular Weight

225.1 g/mol

InChI

InChI=1S/C7H15BrNO2/c1-9(2,3)4-5-11-7(10)6-8/h4-6H2,1-3H3/q+1

InChI Key

BPLURRWZRNOJMR-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(=O)CBr

Canonical SMILES

C[N+](C)(C)CCOC(=O)CBr

Investigating Cholinergic Function

One primary use of BrAch is to study the function of cholinergic neurons and receptors. Because it binds to and activates nicotinic acetylcholine receptors (nAChRs), BrAch can be used to assess the activity and distribution of these receptors in various tissues. Researchers can measure the response of cells or tissues to BrAch, providing insights into cholinergic signaling pathways involved in processes like muscle contraction, neurotransmission, and learning and memory [].

Here, the crucial advantage of BrAch lies in its irreversible binding to nAChRs. Unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase, BrAch offers a more sustained activation, allowing for prolonged investigation of nAChR function.

Selective Targeting of nAChR Subtypes

nAChRs are a diverse family of receptors with different subunit compositions. BrAch exhibits some selectivity towards specific nAChR subtypes depending on the cellular context. By studying the response of tissues or isolated cells to BrAch compared to other cholinergic agonists, researchers can gain information about the predominant nAChR subtypes present.

This ability to differentiate between nAChR subtypes is valuable for understanding the specific roles of these receptors in various physiological and pathological processes.

Model for Neurodegenerative Diseases

Some neurodegenerative diseases, like Alzheimer's disease and Parkinson's disease, are associated with dysfunction in the cholinergic system. BrAch has been used to create animal models that mimic these conditions. By administering BrAch, researchers can induce cholinergic depletion and study the resulting behavioral and neurochemical changes [].

XLogP3

1

Wikipedia

2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium

Dates

Modify: 2024-02-18

Explore Compound Types